1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
This compound is a small molecule derivative . It is commercially available and generally considered to be air stable . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of benzothiazoles involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S .Molecular Structure Analysis
The molecular formula of this compound is C15H18N2O2S .Chemical Reactions Analysis
The compound has been used in the synthesis of a variety of benzimidazoles, benzothiazoles, and quinazolines . The reaction mixtures are treated sequentially with Amberlyst A-26 thiosulfate resin and diisopropylaminomethyl resin (PS-DIEA) to remove excess reagent and byproducts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, and molecular weight .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives, including compounds like 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have demonstrated a wide range of biological activities, making them significant in medicinal chemistry. The unique structure of benzothiazole, particularly the methine center present in the thiazole ring, contributes to its versatility as a core moiety in numerous synthetic and natural bioactive molecules. These derivatives exhibit various pharmacological activities such as anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The variation in biological activities is often attributed to substitutions on the C-2 carbon atom and C-6 of the benzothiazole ring, highlighting the importance of structural modifications in enhancing the therapeutic potential of these compounds (Bhat & Belagali, 2020).
Role in Antimicrobial and Antiviral Agents
Research into benzothiazole derivatives has also underscored their significant antimicrobial and antiviral capabilities. The emergence of multi-drug resistant pathogens and pandemic threats like SARS-CoV-2 has spurred interest in these compounds as potential antimicrobial and antiviral agents. Benzothiazole derivatives, including Schiff bases, azo dyes, and metal complexes, have exhibited various modes of action against microorganisms and viruses. Their bioactive properties suggest a promising avenue for the discovery and clinical development of new antimicrobial or antiviral drugs, pending thorough pharmaceutical studies to ensure safety and efficacy (Elamin et al., 2020).
Antifungal and Immunomodulating Activities
The antifungal and immunomodulating activities of benzothiazole azole derivatives have been explored, particularly their efficacy against Candida species. Chemical characteristics such as ether substitution at the side chain significantly influence their antifungal activity, suggesting that structural features play a crucial role in their biological effects. These derivatives also show immunomodulating activity, potentially enhancing their in vivo efficacy through both direct antifungal effects and stimulation of the immune response (Schiaffella & Vecchiarelli, 2001).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition against mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target organism or pathway .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Some benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-8(2)11-10(4-7)18-13(14-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSQGHJHNKQWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CC(C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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